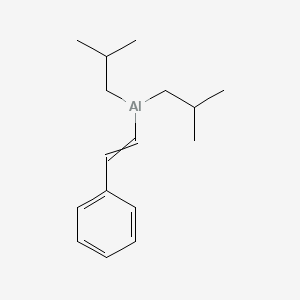
Bis(2-methylpropyl)(2-phenylethenyl)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methylpropyl)(2-phenylethenyl)alumane is an organoaluminum compound with the molecular formula C16H25Al. This compound is characterized by the presence of aluminum bonded to two 2-methylpropyl groups and one 2-phenylethenyl group. Organoaluminum compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl)(2-phenylethenyl)alumane typically involves the reaction of aluminum alkyls with alkenes or alkynes. One common method is the reaction of diisobutylaluminum hydride with styrene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive aluminum compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methylpropyl)(2-phenylethenyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The aluminum atom can be substituted by other groups, leading to the formation of new organoaluminum compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds or other organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of new organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Bis(2-methylpropyl)(2-phenylethenyl)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bis(2-methylpropyl)(2-phenylethenyl)alumane exerts its effects involves the interaction of the aluminum atom with various molecular targets. The aluminum center can coordinate with electron-rich sites on other molecules, facilitating reactions such as polymerization and catalysis. The specific pathways involved depend on the nature of the reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisobutylaluminum: Another organoaluminum compound with similar reactivity but different substituents.
Diethylaluminum chloride: Used in similar applications but has different physical and chemical properties.
Methylaluminoxane: Commonly used as a co-catalyst in polymerization reactions.
Uniqueness
Bis(2-methylpropyl)(2-phenylethenyl)alumane is unique due to the presence of both 2-methylpropyl and 2-phenylethenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in specialized applications where other organoaluminum compounds may not be as effective.
Eigenschaften
CAS-Nummer |
67826-86-2 |
|---|---|
Molekularformel |
C16H25Al |
Molekulargewicht |
244.35 g/mol |
IUPAC-Name |
bis(2-methylpropyl)-(2-phenylethenyl)alumane |
InChI |
InChI=1S/C8H7.2C4H9.Al/c1-2-8-6-4-3-5-7-8;2*1-4(2)3;/h1-7H;2*4H,1H2,2-3H3; |
InChI-Schlüssel |
CTUWDFLLNMLEMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Al](CC(C)C)C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


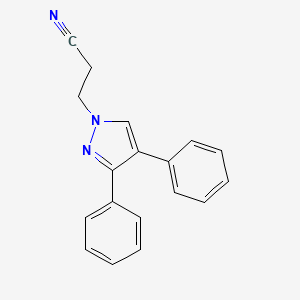
![1-Methyl-2-[(methylsulfanyl)methoxy]-3-[(methylsulfanyl)methyl]benzene](/img/structure/B14469623.png)

![2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate](/img/structure/B14469630.png)
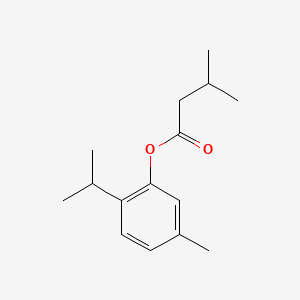
![3-Oxo-2-{[(prop-2-yn-1-yl)oxy]imino}butanamide](/img/structure/B14469637.png)
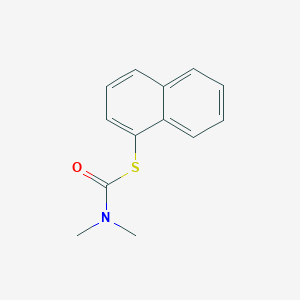
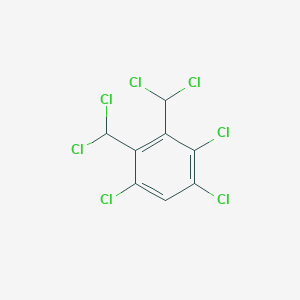
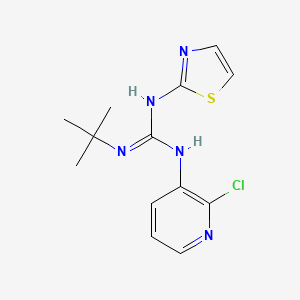
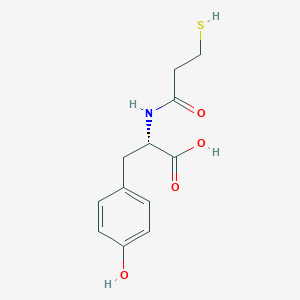

![6-Methyl-7-(trimethylsilyl)bicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14469681.png)
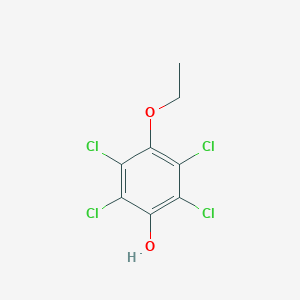
![(5S)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14469688.png)
